![molecular formula C20H32O B1243907 Palominol](/img/structure/B1243907.png)
Palominol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palominol is a natural product found in Eunicea with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Palominol has been synthesized from d-mannitol, as demonstrated in a study involving the synthesis of marine dolabellane diterpenoids, including palominol. This synthesis involved key steps such as the formation of a bicyclo[2.2.1]heptane derivative, preparation of a tetrasubstituted cyclopentane derivative, and cyclization of sulfone (Miyaoka et al., 2003).
Agricultural Applications
- The growth and yield of Palomino vines, a variety related to Palominol, were assessed in relation to conventional fertilization. This study, conducted on fertile soil in the Olifants River region, found a tendency towards improved shoot mass but no significant effect on crop mass due to fertilization. It highlighted the importance of considering phylloxera as a growth and production limiting factor in comparison with fertilization (Saayman & Conradie, 2017).
Wine Production and Viniculture
- Research on Palomino fino grapes, which may be relevant for studies on Palominol, showed that the resveratrol content in these grapes is highly influenced by climatic conditions and fungal infections. This study provides insights into how environmental factors can affect the chemical composition of grapes, which could be extrapolated to the study of Palominol (Roldán et al., 2003).
Educational and Training Applications
- Although not directly related to Palominol, studies on educational programs and research learning activities, such as at Cokroaminoto Palopo University, can be relevant for understanding how scientific research methodologies and principles are applied in educational settings (Ramli et al., 2022).
properties
Product Name |
Palominol |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-[(3aR,5E,9E,12aS)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7+,16-11+/t18-,20-/m1/s1 |
InChI Key |
FSJNSCXEWKRPRT-HLFWTJLRSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@]2(CC=C([C@H]2CC1)C(C)(C)O)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
synonyms |
palominol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.